
4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group and a carbonyl group, as well as a morpholine ring substituted with a carboxylic acid group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various conditions .
Industrial Production Methods
Industrial production of thiophene derivatives can involve large-scale condensation reactions using optimized conditions to maximize yield and purity. The specific conditions and reagents used can vary depending on the desired product and the scale of production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the thiophene ring to sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols .
Scientific Research Applications
4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various biological targets, potentially leading to antimicrobial or anticancer effects. The morpholine ring can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-(4-Methylthiophene-3-carbonyl)morpholine-3-carboxylic acid is unique due to its combination of a thiophene ring and a morpholine ring, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C11H13NO4S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-(4-methylthiophene-3-carbonyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H13NO4S/c1-7-5-17-6-8(7)10(13)12-2-3-16-4-9(12)11(14)15/h5-6,9H,2-4H2,1H3,(H,14,15) |
InChI Key |
SNMRSXRGGHCJAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC=C1C(=O)N2CCOCC2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


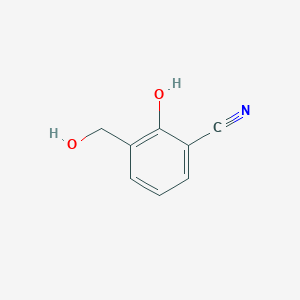
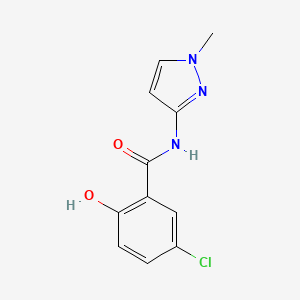
![8-Isobutoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B14902863.png)
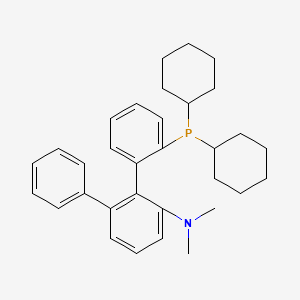
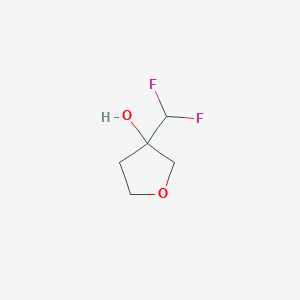
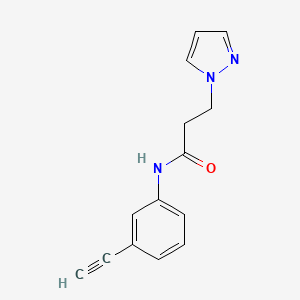
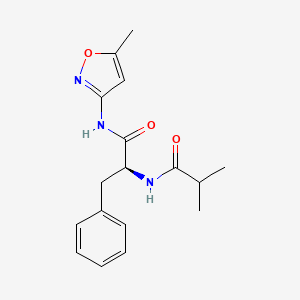
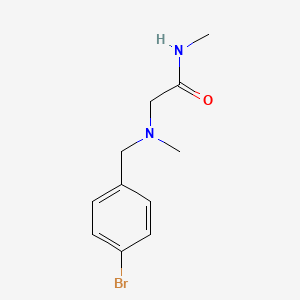
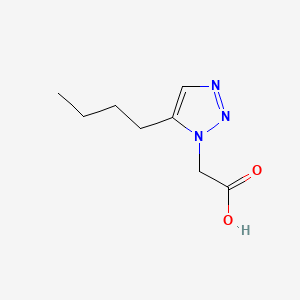

![3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B14902915.png)
![3-Azabicyclo[3.2.0]heptan-1-ylmethanol](/img/structure/B14902927.png)
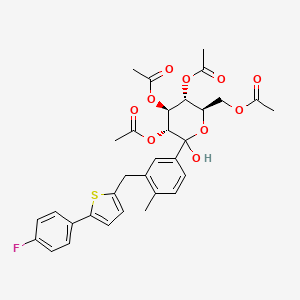
![tert-Butyl ((1S,2R,3S,5R)-2-fluoro-8-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B14902933.png)
